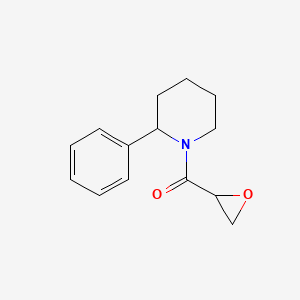

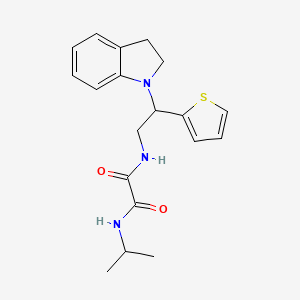

![molecular formula C13H13N3O3S B2534618 6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448121-86-5](/img/structure/B2534618.png)

6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, pyrazolo[3,4-d]pyrimidine and urea hybrids have been synthesized and evaluated for their anticancer activity .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds. The structure–activity relationship (SAR) of pyrimidine derivatives for anticancer activity has been discussed . Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Modification of Pyrrolo[2,3-d]pyrimidines : A method developed for the synthesis of 6-arylpyrrolo[2,3-d]pyrimidine derivatives involves iridium-catalyzed C–H borylations followed by Suzuki cross-coupling reactions. This method is crucial for producing biologically relevant molecules, including deazapurine bases, which are significant in nucleic acid research and potential drug development (Klečka, Slavětínská, & Hocek, 2015).

Furo- and Thieno[3,2-d]pyrimidines Synthesis : Studies on 5-alkynyloxy-, 5-alkynylthio, and 5-alkynylsulfinyl-pyrimidines have shown their utility as precursors for 7-substituted furo[3,2-d]- and thieno[3,2-d]pyrimidines, demonstrating their significance in creating novel heterocyclic compounds with potential pharmaceutical applications (Spada, Klein, & Otter, 2009).

Biological Activities

Antifolate Inhibitors : Novel pyrrolo[2,3-d]pyrimidine antifolates have been synthesized, showing potent antitumor activities. These compounds, characterized by a 6-5 fused ring system and a pyrrolo[2,3-d]pyrimidine ring, demonstrated significant growth inhibitory effects against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Miwa, Hitaka, Akimoto, & Nomura, 1991).

Antimicrobial Evaluation : A study synthesizing novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated that several derivatives exhibited antimicrobial activity surpassing that of reference drugs. This research underscores the potential of pyrrolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Structural and Mechanistic Studies

Hydrogen-Bonded Structures in Isomeric Solvates : Investigation into the structural differences and hydrogen-bonded configurations in isomeric solvates of pyrimidine derivatives has provided insights into the influence of molecular conformation on solvate structures. Such studies are crucial for understanding the crystal packing and molecular interactions of pyrimidine-based compounds (Rodríguez et al., 2009).

Crystal Structures Involving Pyrimethamine : The crystal structures of pyrimethamine-related compounds have been explored, revealing specific hydrogen-bonded motifs and interactions. These findings are significant for drug design, particularly in developing compounds with enhanced binding and specificity to biological targets (Balasubramani, Muthiah, & Lynch, 2007).

Mecanismo De Acción

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Direcciones Futuras

Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

6-(2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-19-12-4-2-3-5-13(12)20(17,18)16-7-10-6-14-9-15-11(10)8-16/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXNMTFPLUHRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

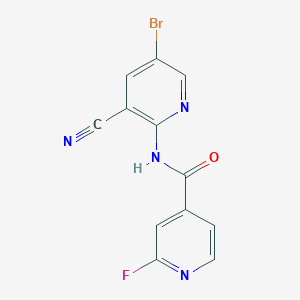

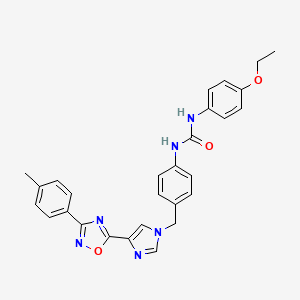

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)

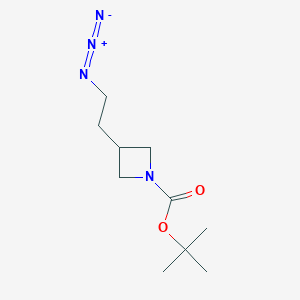

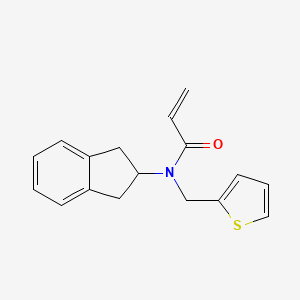

![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

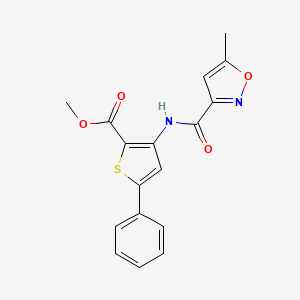

![Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2534555.png)

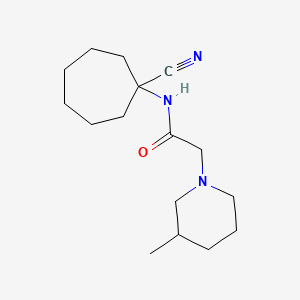

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)propanamide](/img/structure/B2534557.png)

![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)